d-Tryptophan, 1,1-dimethylethyl ester

Description

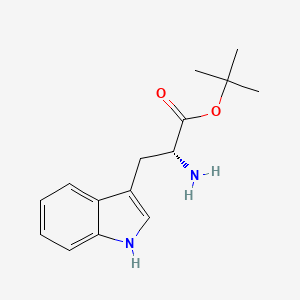

d-Tryptophan, 1,1-dimethylethyl ester (CAS: 788814-10-8) is a chiral derivative of the essential amino acid tryptophan, where the carboxylic acid group is esterified with a tert-butyl (1,1-dimethylethyl) group. The compound’s molecular formula is C₁₅H₂₀N₂O₂, and it exists as the D-enantiomer, distinguishing it from the naturally occurring L-tryptophan . The tert-butyl ester is commonly employed as a protecting group in organic synthesis, particularly in peptide chemistry, to stabilize intermediates during reactions .

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

tert-butyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m1/s1 |

InChI Key |

BCIXAFNTAKZNCN-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Tryptophan, 1,1-dimethylethyl ester typically involves the esterification of d-tryptophan. One common method is the reaction of d-tryptophan with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: d-Tryptophan, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Cancer Therapy

One of the most significant applications of d-Tryptophan derivatives is in cancer therapy. Research has indicated that compounds like 1-methyl-D-tryptophan (a close analog) can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to tumor immune evasion by degrading tryptophan into immunosuppressive metabolites .

- Mechanism of Action : IDO catalyzes the conversion of tryptophan to kynurenine, leading to T-cell suppression. Inhibiting this pathway can restore T-cell function and enhance anti-tumor immunity . Studies have shown that d-Tryptophan derivatives can modulate the immune response in cancer patients by altering tryptophan metabolism .

- Clinical Trials : Clinical trials involving 1-methyl-D-tryptophan have demonstrated promising results in patients with solid tumors, showing potential in reversing immune suppression .

Immunomodulation

d-Tryptophan esters are also being investigated for their immunomodulatory properties. The metabolism of tryptophan through the kynurenine pathway plays a crucial role in regulating immune responses.

- Kynurenine Pathway : The kynurenine pathway is implicated in various inflammatory conditions and cancer. Research indicates that d-Tryptophan derivatives can influence the production of kynurenic acid, which has immunomodulatory effects .

- Animal Studies : In animal models, administration of d-Tryptophan analogs has been shown to shift tryptophan metabolism towards kynurenic acid production, potentially enhancing immune responses against tumors .

Table: Summary of Key Studies on d-Tryptophan Applications

Mechanism of Action

The mechanism of action of d-Tryptophan, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It is known to interact with enzymes involved in the synthesis and metabolism of neurotransmitters. The compound can modulate the activity of these enzymes, thereby influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Enantiomeric Variants: L-Tryptophan tert-Butyl Ester Hydrochloride

The L-enantiomer of this compound, L-Tryptophan 1,1-dimethylethyl ester hydrochloride (CAS: 115692-31-4), shares identical physical properties (e.g., molecular weight, solubility) but differs in stereochemistry. The D-form is less common in biological systems, as L-tryptophan is the natural enantiomer incorporated into proteins. The L-enantiomer’s hydrochloride salt is widely used in peptide synthesis, while the D-form may serve specialized roles in chiral drug development or receptor studies .

Methyl Ester Analog: L-Tryptophan Methyl Ester Hydrochloride

The smaller methyl group reduces steric hindrance and lipophilicity compared to the tert-butyl derivative. This compound is frequently utilized in peptide coupling reactions due to its higher reactivity, as demonstrated in the synthesis of tryptophan derivatives using ZnSO₄ and sodium acetate buffer .

Phenolic tert-Butyl Derivatives: 2,4-Bis(1,1-dimethylethyl)-Phenol

This phenolic compound exhibits antimicrobial properties and is linked to flavor modulation in food systems. Unlike d-tryptophan tert-butyl ester, it lacks a chiral center and participates in hydrophobic interactions rather than biochemical pathways .

Fatty Acid Esters: Hexadecanoic Acid Methyl Ester

Hexadecanoic acid methyl ester (CAS: 112-39-0), identified as a biomarker in asthma studies, highlights the role of ester groups in metabolic profiling. Though structurally distinct from amino acid esters, its detection via GC-MS underscores the analytical relevance of ester derivatives in diverse contexts .

Biological Activity

d-Tryptophan, 1,1-dimethylethyl ester (also known as d-Tryptophan ethyl ester) is a derivative of the amino acid tryptophan. This compound has garnered attention for its potential biological activities, including antimicrobial properties, immunomodulatory effects, and roles in metabolic processes. This article reviews the biological activity of d-Tryptophan ethyl ester based on diverse research findings.

d-Tryptophan ethyl ester is synthesized through the esterification of d-Tryptophan with 1,1-dimethylethanol. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of d-Tryptophan ethyl ester against various food-borne pathogens. A systematic review indicated that this compound exhibits significant antibacterial effects on both Gram-positive and Gram-negative bacteria. The effectiveness varies depending on factors such as concentration and environmental stressors (e.g., temperature, salt concentration) .

Table 1: Antimicrobial Effects of d-Tryptophan Ethyl Ester

| Pathogen | Activity Observed | Reference |

|---|---|---|

| E. coli | Inhibition of growth | |

| S. aureus | Antibacterial activity | |

| Listeria monocytogenes | Significant reduction in biofilm formation |

Immunomodulatory Effects

d-Tryptophan has been shown to modulate immune responses. A study demonstrated that it suppresses the expression of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism linked to immune suppression. This suppression leads to reduced kynurenine levels, which can enhance immune responses against tumors and infections .

Case Study: Tumor Growth Suppression

In a preclinical model, administration of d-Tryptophan ethyl ester resulted in decreased tumor growth due to its inhibitory effects on IDO expression. Mice treated with this compound showed lower levels of kynurenine and a corresponding increase in immune cell activity against tumor cells .

Gut Microbiota Interaction

Recent research indicates that d-Tryptophan influences gut microbiota composition and function. It has been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in maintaining gut homeostasis and protecting against enteric pathogens. Mice pretreated with d-Tryptophan exhibited reduced pathogen burden and less inflammation during infections .

Table 2: Effects of d-Tryptophan on Gut Health

| Parameter | Effect Observed | Reference |

|---|---|---|

| Pathogen burden | Decreased in treated mice | |

| Inflammatory cytokines | Reduced levels post-treatment | |

| Gut microbiota diversity | Enhanced diversity and function |

The biological activities of d-Tryptophan ethyl ester can be attributed to several mechanisms:

- Inhibition of IDO: Reduces kynurenine production, enhancing immune function.

- Activation of AhR: Modulates gut microbiota and promotes anti-inflammatory responses.

- Direct Antimicrobial Action: Disrupts bacterial cell membranes or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.